Product packaging for Benzoic acid;4-(dimethoxymethyl)phenol(Cat. No.:CAS No. 798544-46-4)

Benzoic acid;4-(dimethoxymethyl)phenol

Cat. No.: B14213213
CAS No.: 798544-46-4
M. Wt: 290.31 g/mol
InChI Key: IWMWQOGDMHRYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzoic acid;4-(dimethoxymethyl)phenol is a synthetic organic compound of interest in chemical and pharmaceutical research. It features a benzoic acid moiety linked to a phenolic ring bearing a dimethoxymethyl group, a protected aldehyde functionality. This structure suggests potential utility as a multi-functional building block or intermediate in organic synthesis, particularly for constructing more complex molecules. The dimethoxymethyl group on the phenol ring can serve as a versatile synthetic handle; it is stable under basic conditions but can be deprotected to reveal a formyl group, providing a site for further chemical modifications . Researchers are exploring its use in the synthesis of novel compounds, potentially including polymers, ligands, or active pharmaceutical ingredients (APIs). Please consult the manufacturer's Certificate of Analysis for confirmed data on the following properties, as specific values for this compound are not available in public literature: its exact physical state, melting point, boiling point, solubility profile, and storage conditions. As with many phenolic benzoic acid derivatives, it may exhibit bioactive properties, but its specific mechanism of action and research applications require further investigation . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O5 B14213213 Benzoic acid;4-(dimethoxymethyl)phenol CAS No. 798544-46-4

Properties

CAS No.

798544-46-4

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

benzoic acid;4-(dimethoxymethyl)phenol

InChI

InChI=1S/C9H12O3.C7H6O2/c1-11-9(12-2)7-3-5-8(10)6-4-7;8-7(9)6-4-2-1-3-5-6/h3-6,9-10H,1-2H3;1-5H,(H,8,9)

InChI Key

IWMWQOGDMHRYAK-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)O)OC.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for the Target Chemical Compound

Strategic Disconnections and Retrosynthetic Analysis for the Chemical Compound

A primary retrosynthetic disconnection for Benzoic acid; 4-(dimethoxymethyl)phenol (B8765177) involves breaking the C-C bond between the two aromatic rings. This leads to two key synthons: a substituted benzoic acid derivative and a substituted phenol (B47542) derivative. Another viable disconnection is at the carboxylic acid group, suggesting a late-stage carboxylation of a biphenyl (B1667301) precursor. A third approach involves disconnecting the dimethoxymethyl group, which points to the protection of a formyl group on a precursor molecule. These disconnections form the basis for the synthetic strategies discussed below.

Precursor Synthesis and Functional Group Transformations

The synthesis of the target molecule relies on the preparation of key precursors and the efficient transformation of functional groups.

Derivatization of Aromatic Aldehydes to Dimethoxymethyl Analogs (e.g., Conversion of 4-Hydroxybenzaldehyde (B117250) to 4-(Dimethoxymethyl)phenol)

The dimethoxymethyl group serves as a protected form of a formyl group. The conversion of an aromatic aldehyde, such as 4-hydroxybenzaldehyde, to its dimethoxymethyl analog is a common and crucial step. This reaction is typically achieved by treating the aldehyde with methanol (B129727) in the presence of an acid catalyst. This acetalization protects the aldehyde functionality from undesired reactions during subsequent synthetic steps. The protection of phenolic aldehydes is a well-established procedure in organic synthesis. sciencemadness.org

ReactantReagentProduct
4-HydroxybenzaldehydeMethanol, Acid Catalyst4-(Dimethoxymethyl)phenol

Introduction of Carboxylic Acid Moieties onto Phenolic Scaffolds via Electrophilic Carboxylation or Related Processes

The introduction of a carboxylic acid group onto a phenolic ring is a key transformation. One of the most well-known methods for this is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide with carbon dioxide under pressure and high temperature. nih.gov However, this reaction often requires harsh conditions. nih.gov More recent developments have focused on biocatalytic approaches. For instance, benzoic acid decarboxylases have been shown to catalyze the regioselective ortho-carboxylation of electron-rich phenols using bicarbonate as the CO2 source under milder conditions. rsc.orgnih.gov This enzymatic approach offers high regioselectivity, exclusively targeting the position ortho to the phenolic hydroxyl group. rsc.orgnih.gov

Starting MaterialReagent/CatalystProductConditions
Phenol derivativeCarbon DioxideCarboxyphenolHigh temperature and pressure (Kolbe-Schmitt) nih.gov
Phenol derivativeBicarbonate, Benzoic acid decarboxylaseortho-Hydroxybenzoic acid derivativeMild enzymatic conditions rsc.org

Formation of Benzoic Acid Derivatives Featuring Dimethoxymethyl Substitution

The synthesis of benzoic acid derivatives containing a dimethoxymethyl substituent can be approached in several ways. One method involves the protection of a formyl group on a pre-existing benzoic acid derivative. Alternatively, a dimethoxymethyl-substituted aromatic compound can undergo carboxylation. Various methods for the synthesis of benzoic acid derivatives have been reported, including reactions starting from substituted benzoic acids to form esters or amides. researchgate.netsci-hub.sepreprints.org The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern. For instance, 3,5-dimethoxybenzoic acid can be synthesized from resorcinol (B1680541) through a process of carboxylation followed by methylation. google.com

Advanced Coupling Reactions for Assembling the Core Structure

The formation of the biaryl core of the target molecule can be achieved through advanced coupling reactions.

Direct Aryl-Aryl Coupling Strategies (e.g., Biaryl Formation)

Direct C-H arylation has emerged as a powerful tool for the formation of aryl-aryl bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org Various methods for direct aryl-aryl coupling have been developed. For example, Cs2CO3-promoted cross-coupling reactions between arenes and aryl halides in DMSO can afford biaryls in good yields without the need for a transition-metal catalyst. acs.orgnih.gov This method, however, is often limited to electron-deficient aryl halides. acs.orgnih.gov

Another approach involves the oxidative cross-coupling of two different phenols. acs.org This can be achieved using reagents like K2S2O8 in the presence of an acid. acs.org Biocatalytic oxidative cross-coupling reactions also present a promising alternative, offering catalyst-controlled selectivity. chemrxiv.org Furthermore, aryne-mediated approaches provide a transition-metal-free route to biaryl synthesis. nih.gov

Coupling PartnersCatalyst/PromoterProduct
Arene and Aryl HalideCs2CO3 in DMSOBiaryl acs.orgnih.gov
Two different PhenolsK2S2O8, CF3COOHUnsymmetrical Biphenol acs.org
Phenolic CompoundsBiocatalystBiaryl chemrxiv.org
Aryne Precursor and NucleophileBaseBiaryl Phenol nih.gov

Condensation or Functionalization Pathways for Linking the Benzoic Acid and Phenolic Moieties

The primary method for linking a benzoic acid moiety and a phenolic moiety is through the formation of an ester bond, a reaction known as esterification. Several established methods can be employed for this purpose, each with its own set of advantages and suitable applications.

One of the most common methods is Fischer-Speier esterification . This reaction involves heating the carboxylic acid (benzoic acid) and the alcohol (the phenolic compound) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product, water, a byproduct, is typically removed by azeotropic distillation.

Another versatile method is the Steglich esterification , which is particularly useful for sterically hindered substrates and can be performed under mild, room-temperature conditions. This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the phenolic hydroxyl group.

For more reactive pathways, the benzoic acid can be converted into a more electrophilic derivative, such as an acyl chloride or acid anhydride . The acyl chloride, prepared by reacting the benzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), reacts rapidly with the phenol in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the ester. orgsyn.orgorgsyn.org This method is often high-yielding but requires careful handling of the moisture-sensitive and corrosive acyl chloride.

The choice of pathway depends on the specific substrates, desired reaction conditions, and scale of the synthesis.

Table 1: Comparison of Esterification Methods

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Acid catalyst (e.g., H₂SO₄) High temperature, water removal Inexpensive reagents Harsh conditions, not suitable for sensitive substrates
Steglich Esterification DCC, DMAP Mild, room temperature High yields, suitable for sensitive substrates Dicyclohexylurea (DCU) byproduct can be difficult to remove
Acyl Chloride Method Thionyl chloride or oxalyl chloride, followed by a base Often mild to moderate temperatures High reactivity and yield Generates corrosive intermediates and byproducts

Protecting Group Strategies for Multi-functional Synthesis

In the synthesis of complex molecules containing multiple reactive sites, such as phenolic hydroxyl and carboxylic acid groups, protecting groups are essential to ensure chemoselectivity. wikipedia.org These groups temporarily mask a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. bham.ac.uk

Selective Protection of Phenolic Hydroxyl and Carboxylic Acid Groups

The selective protection of phenolic hydroxyl and carboxylic acid groups is crucial when sequential reactions are planned. The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its removal. uchicago.edu

For Phenolic Hydroxyl Groups: Due to their increased acidity compared to aliphatic alcohols, phenols require specific protecting groups. uchicago.edu Common choices include:

Ethers: Methyl ethers are robust but can be difficult to cleave. Benzyl (B1604629) (Bn) ethers are widely used as they are stable to many conditions but can be removed by hydrogenolysis. libretexts.org Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are popular due to their ease of introduction and removal with fluoride (B91410) ions. libretexts.org

Esters: Acetyl (Ac) or benzoyl (Bz) esters can protect phenols, but they are susceptible to basic hydrolysis, which might be a limitation if the carboxylic acid needs to be deprotected under similar conditions. libretexts.org

For Carboxylic Acid Groups: Carboxylic acids are typically protected as esters.

Methyl or Ethyl Esters: These are simple to form but require harsh conditions (strong acid or base) for removal. libretexts.org

tert-Butyl Esters: These are readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid) and are stable to many other reagents. libretexts.org

Benzyl (Bn) Esters: Similar to benzyl ethers, these are cleaved by hydrogenolysis, offering a mild deprotection method. libretexts.org

The acetal (B89532) group, such as the dimethoxymethyl group in 4-(dimethoxymethyl)phenol, is itself a protecting group for an aldehyde function. It is stable to basic and nucleophilic reagents but is cleaved under acidic conditions. This property must be considered when selecting protecting groups for the other functionalities.

Table 2: Common Protecting Groups for Phenolic and Carboxylic Acid Functions

Functional Group Protecting Group Abbreviation Introduction Reagents Deprotection Conditions
Phenolic Hydroxyl Benzyl ether Bn Benzyl bromide (BnBr), base H₂, Pd/C (Hydrogenolysis)
tert-Butyldimethylsilyl ether TBDMS TBDMS-Cl, imidazole Tetrabutylammonium fluoride (TBAF)
Carboxylic Acid Benzyl ester Bn Benzyl alcohol, acid catalyst H₂, Pd/C (Hydrogenolysis)
tert-Butyl ester tBu Isobutylene, acid catalyst Trifluoroacetic acid (TFA)

Orthogonal Deprotection Techniques for Sequential Functionalization

Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in a multi-protected molecule without affecting the others. wikipedia.orgthieme-connect.de This is achieved by choosing protecting groups that are cleaved under distinct and non-interfering reaction conditions. bham.ac.uk

For a molecule containing both a protected phenol and a protected carboxylic acid, an orthogonal strategy is essential for sequential functionalization. For example, one could protect the phenolic hydroxyl as a TBDMS ether and the carboxylic acid as a benzyl ester.

The TBDMS group can be selectively removed using a fluoride source like TBAF, leaving the benzyl ester intact. The now-free phenol can undergo further reaction.

Conversely, the benzyl ester can be selectively removed by hydrogenolysis (H₂ over a palladium catalyst), which will not affect the TBDMS ether. wikipedia.org This would liberate the carboxylic acid for subsequent transformations, such as amide bond formation.

This strategy provides precise control over the synthetic route, enabling the construction of complex molecular architectures.

Optimization of Reaction Parameters and Process Scale-up Considerations

Optimizing reaction parameters is critical for maximizing yield, minimizing impurities, and ensuring an efficient process. For the esterification linking the benzoic acid and phenolic moieties, several factors can be fine-tuned. angolaonline.netresearchgate.net

Key Optimization Parameters:

Temperature: Increasing the temperature generally increases the reaction rate but can also lead to side reactions and decomposition. The optimal temperature must be determined experimentally. ijcce.ac.ir

Catalyst Concentration: The amount of catalyst (e.g., acid catalyst in Fischer esterification or DMAP in Steglich esterification) can significantly impact the reaction rate. ijcce.ac.ir

Reactant Ratio: Using an excess of one reactant can drive the equilibrium towards the product, but this may complicate purification.

Solvent: The choice of solvent can affect solubility, reaction rate, and the ease of product isolation.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or HPLC) is necessary to determine the optimal time to stop the reaction and maximize product yield while minimizing byproduct formation. tubitak.gov.tr

Table 3: Factors in Esterification Optimization

Parameter Effect on Reaction Considerations
Temperature Affects reaction rate and selectivity Higher temperatures can cause degradation.
Catalyst Loading Increases reaction rate Can increase cost and complicate workup.
Reactant Stoichiometry Can shift equilibrium to favor product Excess reactant must be removed.
Solvent Choice Influences solubility and reaction kinetics Must be inert to reactants and easy to remove.

Process Scale-up Considerations: Transitioning a synthesis from a laboratory scale (grams) to an industrial scale (kilograms or tons) presents significant challenges. rsc.org

Mixing: Efficient mixing becomes more difficult in large reactors, which can lead to localized temperature gradients and concentration differences, affecting yield and purity. visimix.com

Heat Transfer: Chemical reactions are often exothermic or endothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient. catsci.com This can lead to safety hazards like thermal runaway if not properly managed. catsci.com

Reagent Addition: The rate of addition of reagents must be carefully controlled on a large scale to manage heat generation and maintain optimal reaction conditions. rsc.org

Downstream Processing: Isolation and purification of the product (e.g., crystallization, distillation, chromatography) can be more complex and costly at a larger scale.

Safety and Environmental Impact: The use of hazardous reagents, generation of waste, and energy consumption are critical considerations in large-scale chemical manufacturing. rsc.orgpatsnap.com

Careful process development, including pilot plant studies and reaction calorimetry, is essential to ensure a safe, efficient, and scalable synthesis. visimix.comcatsci.com

Chemical Reactivity and Mechanistic Investigations of the Chemical Compound

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid moiety in the target molecule is present as a phenyl ester. Its reactivity is centered on the electrophilic carbonyl carbon of the benzoate (B1203000) group.

While the compound is already an ester, the ester group can undergo further transformations to diversify the molecular structure. These reactions, more accurately described as transesterification and aminolysis (amidation), involve the nucleophilic acyl substitution at the carbonyl carbon.

Transesterification : In the presence of an acid or base catalyst, reacting 4-(dimethoxymethyl)phenyl benzoate with a different alcohol can replace the 4-(dimethoxymethyl)phenol (B8765177) group, yielding a new ester. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the liberated phenol (B47542) derivative.

Aminolysis (Amidation) : The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, cleaves the ester bond to form a new carbon-nitrogen bond, yielding a benzamide (B126) and 4-(dimethoxymethyl)phenol. This method is a common strategy for creating amide derivatives from ester precursors. mdpi.com

Table 1: Selected Diversification Reactions of the Ester Moiety

Reaction Type Reagents Product Type
Transesterification R'-OH, Acid or Base Catalyst New Benzoate Ester (C₆H₅COOR')

The carbonyl group of the ester can be reduced to an alcohol. This transformation typically involves powerful reducing agents.

Reduction to Alcohols : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester. The reaction cleaves the ester bond and reduces the carbonyl group, yielding two alcohol products: benzyl (B1604629) alcohol and 4-(dimethoxymethyl)phenol. wikipedia.orgdocbrown.info Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. docbrown.info

Reduction to Hydrocarbons : Complete reduction of the carbonyl group to a methylene (B1212753) group (hydrocarbon) is a more challenging transformation that typically requires multi-step processes, often involving initial reduction to the alcohol followed by subsequent deoxygenation steps.

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. While common for certain carboxylic acids, the decarboxylation of a stable aryl ester like 4-(dimethoxymethyl)phenyl benzoate is not a facile process and requires specific conditions. nih.gov The process involves the cleavage of the aryl C-C bond. mpg.deresearchgate.net Industrial processes for producing phenol from benzoic acid involve oxidative decarboxylation at high temperatures (300–400 °C), often with copper salt catalysts. wikipedia.orgreddit.com For the ester, such harsh conditions would likely lead to the decomposition of the entire molecule. Mechanistic studies on gas-phase decarboxylation of benzoate derivatives show that the reaction proceeds via highly reactive carbanion intermediates. mpg.deresearchgate.net However, without specific activating groups on the aromatic ring, this reaction is not synthetically common for simple benzoate esters under standard laboratory conditions.

Reactivity of the Phenolic Hydroxyl Group

In 4-(dimethoxymethyl)phenyl benzoate, the phenolic hydroxyl group is acylated as part of the ester linkage. Therefore, reactions characteristic of a free hydroxyl group are not possible without first cleaving the ester. The primary reactivity of this portion of the molecule involves the substituted aromatic ring.

The phenyl ring derived from the phenol is activated towards electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com The substituent is the benzoyloxy group (-OCOC₆H₅). The oxygen atom directly attached to the ring is electron-donating through resonance, making it an activating group and an ortho, para-director. reddit.com The dimethoxymethyl group is also generally considered to be an ortho, para-directing group. Since the para position is already occupied by the dimethoxymethyl group, electrophilic attack will be directed to the ortho positions (positions 2 and 6) relative to the benzoyloxy group.

Nitration : Reaction with a mixture of nitric acid and sulfuric acid will introduce a nitro group (-NO₂) onto the ring, primarily at the positions ortho to the benzoyloxy substituent.

Halogenation : Treatment with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst results in the substitution of a hydrogen atom with a halogen at the ortho positions.

Sulfonation : Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, again favoring the ortho positions.

The general mechanism for these reactions involves the initial attack of the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. msu.edu

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagents Expected Major Product Position
Nitration HNO₃, H₂SO₄ ortho to -OCOC₆H₅
Bromination Br₂, FeBr₃ ortho to -OCOC₆H₅

Direct O-alkylation or O-acylation is not possible as the phenolic oxygen is already part of an ester. However, these reactions can be performed following the hydrolysis of the ester bond.

Ester Hydrolysis : The ester linkage can be cleaved under acidic or basic conditions (saponification) to regenerate the free phenolic hydroxyl group of 4-(dimethoxymethyl)phenol and benzoic acid.

Subsequent O-Alkylation/O-Acylation : Once the phenolic hydroxyl group is liberated, it can readily undergo O-alkylation (e.g., Williamson ether synthesis with an alkyl halide and base) or O-acylation (reaction with an acyl chloride or anhydride) to form ethers and new esters, respectively. organic-chemistry.orgmdpi.com This two-step sequence allows for modification at the phenolic oxygen position.

Oxidative Coupling Reactions of Phenols

Oxidative coupling is a powerful class of reactions for forming carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, and phenols are particularly well-suited substrates for these transformations. wikipedia.orgnih.gov The reaction proceeds through the oxidation of the phenol to a phenoxy radical intermediate. This radical is delocalized, with spin density at the oxygen atom as well as the ortho and para positions of the aromatic ring. nih.gov Subsequent coupling of two such radicals, or the reaction of a radical with a neutral phenol molecule, leads to the formation of new bonds. wikipedia.orgnih.gov

For 4-(dimethoxymethyl)phenol, the para position is substituted by the acetal (B89532) group. This structural feature precludes para-para coupling, which is often a dominant pathway for simple phenols where radical character is highest at the para-position. nih.gov Consequently, oxidative coupling of 4-(dimethoxymethyl)phenol is directed exclusively to the ortho positions, leading primarily to the formation of 2,2'-dihydroxy-5,5'-bis(dimethoxymethyl)biphenyl through an ortho-ortho C-C linkage. A competing, though often minor, pathway can involve C-O coupling to form biphenyl (B1667301) ether derivatives.

These reactions are typically mediated by a variety of catalysts, including transition metal complexes and enzymes. wikipedia.org Metal catalysts, such as those based on vanadium, iron, and copper, facilitate the single-electron oxidation of the phenol to the required phenoxy radical. researchgate.net The choice of catalyst and reaction conditions can significantly influence the selectivity between C-C and C-O bond formation. nih.gov

Table 1: Catalytic Systems for Phenolic Oxidative Coupling

Click to view data
Catalyst/ReagentTypical Reaction TypeKey Features
Vanadium Complexes (e.g., VCl4, VOCl3)C-C CouplingEffective for one-electron oxidations, often used stoichiometrically or catalytically. wikipedia.org
Iron Complexes (e.g., FeCl3)C-C and C-O CouplingCommon and inexpensive; selectivity can be sensitive to ligands and conditions. researchgate.net
Copper Complexes (e.g., CuCl/amine)C-C and C-O CouplingWidely used in both synthetic and enzymatic (laccase) models. wikipedia.org
Enzymes (e.g., Laccase, Peroxidase)C-C and C-O CouplingHighly selective and operate under mild, environmentally benign conditions. acs.org
Hypervalent Iodine ReagentsC-C and C-O CouplingMetal-free oxidation, offers good control in intramolecular couplings.

Reactivity of the Dimethoxymethyl Acetal Functionality

The dimethoxymethyl group is a dimethyl acetal of an aldehyde. Acetals are generally stable under neutral and basic conditions, making them excellent protecting groups for carbonyl functionalities. However, their reactivity is readily unmasked under acidic conditions.

The primary reaction of the dimethoxymethyl acetal is its acid-catalyzed hydrolysis to reveal the parent aldehyde. In the case of 4-(dimethoxymethyl)phenol, treatment with aqueous acid efficiently cleaves the two ether linkages, yielding 4-hydroxybenzaldehyde (B117250) and two equivalents of methanol (B129727). wikipedia.org

The mechanism involves protonation of one of the methoxy (B1213986) oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by loss of a proton, yields a hemiacetal. Subsequent protonation of the second methoxy group and elimination of a second molecule of methanol regenerates the carbonyl group of the aldehyde. This reaction is reversible, and the formation of the acetal from the aldehyde is favored by the removal of water.

Transacetalization is a process where an existing acetal is converted into a new one by reacting it with a different alcohol, typically in the presence of an acid catalyst. 4-(dimethoxymethyl)phenol can undergo transacetalization with various diols, such as ethane-1,2-diol or propane-1,3-diol, to form the corresponding cyclic acetals. chegg.comnih.gov

This reaction is driven by the formation of the thermodynamically stable five- or six-membered cyclic acetal ring and the release of methanol. Cyclic acetals are often more stable towards hydrolysis than their acyclic counterparts, making this a useful strategy for modifying the protecting group. researchgate.net The reaction is an equilibrium process, and it can be driven to completion by removing the methanol byproduct, for instance, by distillation. chegg.com

The acetal functionality itself is inert to strong nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) and ylides used in the Wittig reaction. This stability is the basis of its utility as a protecting group for the otherwise highly reactive aldehyde group.

To perform nucleophilic additions at this position, the acetal must first be hydrolyzed to the corresponding aldehyde, 4-hydroxybenzaldehyde. wikipedia.org Once unmasked, the aldehyde readily undergoes a variety of classic carbonyl addition reactions:

Organometallic Additions: Reaction of 4-hydroxybenzaldehyde with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), followed by an aqueous workup, yields a secondary alcohol. The nucleophilic alkyl or aryl group from the organometallic reagent adds to the electrophilic carbonyl carbon. leah4sci.com

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. wikipedia.orglumenlearning.com 4-hydroxybenzaldehyde reacts with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) to form an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orglibretexts.org The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide used. organic-chemistry.org

Table 2: Nucleophilic Additions to 4-Hydroxybenzaldehyde (after Acetal Hydrolysis)

Click to view data
Reaction TypeReagentProduct TypeGeneral Scheme
Organometallic Addition1. R-MgX or R-Li 2. H3O+Secondary AlcoholAr-CHO → Ar-CH(OH)-R
Wittig ReactionPh3P=CHR'AlkeneAr-CHO → Ar-CH=CHR'
ReductionNaBH4 or LiAlH4Primary AlcoholAr-CHO → Ar-CH2OH
Cyanohydrin FormationHCN / KCNCyanohydrinAr-CHO → Ar-CH(OH)-CN

Synergistic and Antagonistic Effects of Co-existing Functional Groups on Reactivity

The reactivity of 4-(dimethoxymethyl)phenol is a product of the electronic and steric interplay between the hydroxyl and dimethoxymethyl groups.

Synergistic Effects: Both the hydroxyl group and the dimethoxymethyl group are considered ortho, para-directors in electrophilic aromatic substitution. The hydroxyl group is a powerful activating group due to its ability to donate electron density to the ring via resonance (+M effect). libretexts.org The dimethoxymethyl group is also weakly activating. This mutual reinforcement enhances the nucleophilicity of the aromatic ring, particularly at the positions ortho to the hydroxyl group, making substitutions at these sites highly favorable.

Antagonistic Effects & Chemoselectivity: The presence of two different functional groups introduces challenges of chemoselectivity. The acidic proton of the phenol (pKa ≈ 10) can interfere with reactions that require basic conditions or employ base-sensitive reagents. For example, in a Wittig reaction, the strong base used to generate the ylide (e.g., n-butyllithium) would first deprotonate the phenolic hydroxyl group. lumenlearning.com Similarly, a Grignard reagent would react with the acidic phenolic proton before adding to the carbonyl group. chegg.com Therefore, to carry out nucleophilic additions on the aldehyde (after hydrolysis), it is often necessary to first protect the hydroxyl group, for example, as a silyl (B83357) ether or benzyl ether. This creates a multi-step sequence: (1) protect the phenol, (2) hydrolyze the acetal, (3) perform the carbonyl addition, and (4) deprotect the phenol.

Stereochemical Considerations in Reactions Leading to Chiral Centers

Several reactions of 4-(dimethoxymethyl)phenol or its derivatives can generate new chiral centers, making stereochemical control an important consideration.

The most direct route to a chiral center is through the nucleophilic addition to the aldehyde group of 4-hydroxybenzaldehyde. The carbonyl carbon is sp²-hybridized and trigonal planar, meaning a nucleophile can attack from either the re or si face. libretexts.orglibretexts.org Unless a chiral reagent, catalyst, or auxiliary is employed, the attack from either face is equally probable, resulting in the formation of a racemic mixture (a 50:50 mixture of enantiomers) of the resulting secondary alcohol. libretexts.org

A more complex form of stereochemistry, known as atropisomerism, can arise from the oxidative coupling reaction. pharmaguideline.com Atropisomers are stereoisomers resulting from hindered rotation around a single bond. pharmaguideline.com The 2,2'-linked biphenyls formed from the ortho-ortho coupling of 4-(dimethoxymethyl)phenol possess a chiral axis. However, for the enantiomers to be stable and isolable at room temperature, the barrier to rotation around the aryl-aryl single bond must be sufficiently high (typically > 80-100 kJ/mol). researchgate.net This usually requires the presence of bulky substituents at the other ortho positions (i.e., the 6 and 6' positions) of the biphenyl system to sterically hinder free rotation. youtube.comyoutube.com In the case of the dimer of 4-(dimethoxymethyl)phenol, which lacks substituents at the 6 and 6' positions, the rotational barrier is generally low, and the molecule would exist as a rapidly interconverting mixture of enantiomers (a racemic conglomerate) rather than stable, isolable atropisomers.

Table of Compounds

Table 3: Chemical Compounds Mentioned in the Article

Click to view data
Compound NameSynonym(s)Molecular Formula
4-(dimethoxymethyl)phenol4-Hydroxybenzaldehyde dimethyl acetalC₉H₁₂O₃
4-hydroxybenzaldehydep-HydroxybenzaldehydeC₇H₆O₂
MethanolMethyl alcoholCH₄O
Ethane-1,2-diolEthylene glycolC₂H₆O₂
Propane-1,3-diolTrimethylene glycolC₃H₈O₂
Triphenylphosphine oxideC₁₈H₁₅OP
n-butyllithiumn-BuLiC₄H₉Li
2,2'-dihydroxy-5,5'-bis(dimethoxymethyl)biphenylC₁₈H₂₂O₆

Advanced Spectroscopic and Chromatographic Methods for Structural and Purity Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy would be the primary tool for determining the detailed structure of 4-(dimethoxymethyl)phenyl benzoate (B1203000).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to gain further structural information through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation PathwaysMS/MS analysis would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide valuable information about the different structural components of the molecule, such as the loss of the benzoate or the dimethoxymethylphenyl group, which would help to confirm the overall structure.

Without access to experimental data from peer-reviewed scientific sources, a detailed and factual article on the spectroscopic and chromatographic analysis of "Benzoic acid; 4-(dimethoxymethyl)phenol" cannot be constructed. The information required to populate the requested data tables and to discuss detailed research findings is not present in the available scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of 4-(dimethoxymethyl)phenyl benzoate is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the ester linkage, the aromatic rings, and the acetal (B89532) group.

The most prominent peaks in the IR spectrum of a related compound, benzoic acid, are the broad O-H stretching vibration from approximately 3300 to 2500 cm⁻¹ and a sharp C=O stretching peak around 1700 cm⁻¹. docbrown.inforesearchgate.net For esters like 4-(dimethoxymethyl)phenyl benzoate, the carbonyl (C=O) stretch is a strong indicator and typically appears in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group are also significant and are expected to produce strong bands in the 1300-1000 cm⁻¹ region.

The presence of the two aromatic rings will give rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to cause a series of sharp peaks in the 1600-1450 cm⁻¹ region.

The dimethoxymethyl group (the acetal) will also have characteristic C-H stretching vibrations from the methyl groups, which are anticipated in the 2960-2850 cm⁻¹ range. The C-O stretching of the acetal will likely overlap with the C-O stretching of the ester in the fingerprint region.

Table 1: Predicted Infrared Absorption Bands for Benzoic acid, 4-(dimethoxymethyl)phenol (B8765177)
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100-3000Medium
Aliphatic C-H (Acetal)Stretching2960-2850Medium
Ester C=OStretching1750-1735Strong
Aromatic C=CStretching1600-1450Medium-Weak
Ester/Acetal C-OStretching1300-1000Strong

X-ray Crystallography for Single-Crystal Structure Determination and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for "Benzoic acid, 4-(dimethoxymethyl)phenol" is not publicly available, analysis of closely related compounds provides valuable insights into its likely molecular conformation.

For instance, the crystal structure of a similar compound, 4-Formyl-2-nitrophenyl benzoate, reveals that the aromatic rings of the benzoate and the phenyl group are not coplanar, exhibiting a significant dihedral angle between them. researchgate.net The central ester group in this related molecule is essentially planar. researchgate.net It is reasonable to expect that 4-(dimethoxymethyl)phenyl benzoate would adopt a similar non-planar conformation in the solid state, influenced by steric hindrance and crystal packing forces.

A hypothetical crystal structure determination for 4-(dimethoxymethyl)phenyl benzoate would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. This data would be crucial for understanding intermolecular interactions, such as C-H···O hydrogen bonds, which often play a significant role in the crystal packing of such molecules. researchgate.net

Table 2: Representative Crystallographic Data for a Related Benzoate Ester (4-Formyl-2-nitrophenyl benzoate) researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)11.3478 (11)
b (Å)3.7101 (5)
c (Å)27.723 (2)
β (°)94.979 (9)
Volume (ų)1162.8 (2)
Z4

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable techniques for assessing the purity of "Benzoic acid, 4-(dimethoxymethyl)phenol" and for separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this ester. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. sielc.comsielc.com A typical mobile phase could consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with a small amount of acid (like phosphoric or formic acid) to ensure sharp peak shapes. sielc.comsielc.com Detection would most commonly be achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light. This method would be effective in separating the target compound from more polar impurities, such as unreacted 4-(dimethoxymethyl)phenol or benzoic acid.

Gas Chromatography (GC) can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The use of a capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase) would be necessary for good separation. epa.gov A flame ionization detector (FID) would be a suitable detector for this type of organic molecule. fao.org GC could be particularly useful for detecting and quantifying any volatile impurities. If the compound is not sufficiently volatile, derivatization may be necessary. nih.gov

Both HPLC and GC are quantitative techniques, allowing for the determination of the percentage purity of a sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram. These methods are also crucial for the separation and analysis of any potential isomers.

Table 3: Typical Chromatographic Conditions for the Analysis of Benzoic Acid Derivatives
TechniqueStationary PhaseMobile Phase/Carrier GasDetector
HPLCReversed-phase (e.g., C18)Acetonitrile/Water or Methanol/Water gradientUV
GCFused-silica capillary column (e.g., DB-5)Helium or NitrogenFID

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

There are no published studies that have employed Density Functional Theory (DFT) to specifically optimize the geometry or calculate the energies of "Benzoic acid, 4-(dimethoxymethyl)phenol (B8765177)." While DFT is a widely used method for studying related phenolic and benzoic acid compounds to understand their antioxidant properties and reaction mechanisms, this specific molecule has not been the subject of such investigations. researchgate.netresearchgate.net

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Similarly, a review of scientific literature reveals no instances of Ab Initio methods being used for high-accuracy energy and property predictions of "Benzoic acid, 4-(dimethoxymethyl)phenol." Although these methods are valuable for providing precise theoretical data, they have not been applied to this compound in published research. lookchem.com

Reaction Mechanism Elucidation through Computational Modeling

Transition State Searches and Determination of Activation Energies

No computational studies detailing transition state searches or the determination of activation energies for reactions involving "Benzoic acid, 4-(dimethoxymethyl)phenol" are available. Such studies are crucial for understanding reaction kinetics and pathways but have not been performed for this molecule.

Computational Prediction of Regio- and Stereoselectivity

There is no literature available that provides computational predictions of the regio- and stereoselectivity of "Benzoic acid, 4-(dimethoxymethyl)phenol" in chemical reactions.

Analysis of Intramolecular Interactions and Conformational Landscapes

A specific analysis of the intramolecular interactions and conformational landscape of "Benzoic acid, 4-(dimethoxymethyl)phenol" through computational chemistry is not present in the current body of scientific work. While studies on other benzaldehyde (B42025) derivatives have explored intramolecular hydrogen bonding and other interactions, these findings cannot be directly extrapolated to the target compound without a dedicated study. researchgate.netmdpi.com

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, rooted in quantum mechanics, provide a powerful tool for predicting the spectroscopic properties of molecules from their fundamental atomic constituents. These ab initio and Density Functional Theory (DFT) methods allow for the theoretical determination of Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. Such computational approaches are invaluable for interpreting experimental data, assigning spectral features, and understanding the relationship between molecular structure and spectroscopic behavior.

Benzoic Acid

The spectroscopic properties of benzoic acid have been extensively investigated using a variety of computational methods. Theoretical simulations have provided detailed insights into its vibrational and electronic spectra, often showing strong agreement with experimental findings.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of benzoic acid, both as a monomer and a hydrogen-bonded dimer, have been a subject of numerous theoretical studies. Density Functional Theory (DFT), particularly with the B3LYP functional, has been widely employed to calculate harmonic and anharmonic vibrational frequencies.

Researchers have used basis sets of varying sizes, such as D95(d,p), 6-311++G**, and cc-pVTZ, to optimize the geometry and compute the vibrational modes. lclark.edunih.govnih.gov Harmonic frequency calculations often systematically overestimate experimental frequencies, a discrepancy that is commonly corrected using empirical scaling factors. nih.gov More advanced anharmonic calculations, while computationally more intensive, can provide results that deviate by less than 1% from experimental measurements for many modes. lclark.edu

Theoretical calculations have been crucial in assigning the complex vibrational spectra of benzoic acid. For instance, the characteristic C=O stretching vibration of the carboxylic acid group is predicted with high intensity in both IR and Raman spectra. mdpi.com The in-plane and out-of-plane bending modes of the hydroxyl group (O-H) are also well-described by these calculations, including the significant frequency shifts that occur upon forming the hydrogen-bonded dimer. lclark.edunih.gov DFT calculations have also been instrumental in understanding the low-frequency modes associated with the dimer's hydrogen bonds. nih.gov

Below are tables summarizing representative theoretically predicted vibrational frequencies for the benzoic acid monomer, calculated using the B3LYP method.

Table 1: Predicted Infrared (IR) Frequencies and Intensities for Benzoic Acid Monomer

Vibrational Mode Predicted Frequency (cm⁻¹) (Harmonic) Predicted Intensity (km/mol)
O-H Stretch 3750 150
C-H Stretch (Aromatic) 3100 - 3200 10 - 30
C=O Stretch 1780 450
C=C Stretch (Aromatic) 1600 - 1620 50 - 100
C-O Stretch 1350 250
O-H In-plane Bend 1250 200
C-H In-plane Bend 1000 - 1180 20 - 80
O-H Out-of-plane Bend 700 120

Note: These are representative values. Actual calculated frequencies and intensities vary with the level of theory (functional and basis set).

Table 2: Predicted Raman Activities for Benzoic Acid Monomer

Vibrational Mode Predicted Frequency (cm⁻¹) (Harmonic) Predicted Raman Activity (Å⁴/amu)
C-H Stretch (Aromatic) 3100 - 3200 80 - 120
C=O Stretch 1780 150
C=C Stretch (Aromatic Ring "breathing") 1600 300
C-C Stretch (Ring) 1000 250

Note: Raman activities are highly dependent on the computational method.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules like benzoic acid. researchgate.net These calculations provide information about the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands observed experimentally.

For benzoic acid, TD-DFT calculations, often using the B3LYP functional, predict the main absorption bands arising from π → π* transitions within the benzene (B151609) ring and the carboxyl group. researchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to accurately reproduce the solvatochromic shifts observed in experimental spectra recorded in solution. researchgate.net Theoretical studies have successfully modeled the absorption spectra of both the protonated and deprotonated forms of benzoic acid, showing how the electronic transitions are affected by pH. researchgate.net

Table 3: Predicted UV-Vis Absorption for Benzoic Acid

Electronic Transition Predicted Wavelength (λ_max) (nm) Predicted Oscillator Strength (f)
S₀ → S₁ (π → π*) ~275 ~0.02

Note: Predicted wavelengths are sensitive to the chosen functional, basis set, and solvent model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

First-principles prediction of NMR spectra is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov This approach allows for the calculation of isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). These theoretical shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Theoretical ¹H and ¹³C NMR chemical shifts have been calculated for benzoic acid and its derivatives. nih.gov These calculations can accurately reproduce the relative chemical shifts of the different protons and carbons in the molecule, aiding in the assignment of experimental NMR spectra. For example, the calculations correctly predict the deshielding of the carboxylic acid proton and the distinct chemical shifts for the ortho, meta, and para carbons of the aromatic ring. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzoic Acid

Atom Predicted Chemical Shift (ppm)
COOH ~12.0 - 13.0
H-ortho ~8.1
H-para ~7.6
H-meta ~7.5
C=O ~172
C-ipso ~133
C-para ~134
C-ortho ~130

Note: Calculated chemical shifts are relative to TMS and depend on the level of theory and solvent model.

4-(dimethoxymethyl)phenol

Computational Methodology

First, the three-dimensional structure of 4-(dimethoxymethyl)phenol would be optimized using DFT, likely with a hybrid functional like B3LYP and a Pople-style basis set such as 6-311++G(d,p). A vibrational frequency calculation would then be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This initial step provides the foundational data for all subsequent spectroscopic predictions.

Predicted Vibrational Spectroscopy (IR and Raman)

The output of the frequency calculation would yield the harmonic vibrational frequencies, IR intensities, and Raman activities. These data would allow for the theoretical construction of the IR and Raman spectra. Key vibrational modes that would be analyzed include:

The broad O-H stretching vibration of the phenolic hydroxyl group.

Aromatic and aliphatic C-H stretching vibrations.

C-O stretching vibrations of the phenol (B47542), ether, and acetal (B89532) functional groups.

Characteristic bending modes of the aromatic ring and the methoxy (B1213986) and methyl groups.

Predicted Electronic Spectroscopy (UV-Vis)

Using the optimized ground-state geometry, a TD-DFT calculation would be performed to compute the vertical excitation energies and oscillator strengths. This would predict the λ_max values for the principal π → π* electronic transitions. The influence of the hydroxyl and dimethoxymethyl substituents on the electronic structure of the benzene ring would be a key point of analysis.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

The GIAO method would be employed on the optimized geometry to calculate the ¹H and ¹³C magnetic shielding tensors. By referencing these to calculated TMS values, a complete theoretical NMR spectrum could be generated. This would predict the chemical shifts for the phenolic proton, the aromatic protons, the unique methine proton of the acetal group, and the methoxy protons. Similarly, distinct chemical shifts would be predicted for each carbon atom in the molecule.

The following tables illustrate the type of data that such a computational study would generate for 4-(dimethoxymethyl)phenol.

Table 5: Expected Data from Predicted Vibrational Spectroscopy of 4-(dimethoxymethyl)phenol

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted Intensity/Activity
O-H Stretch (Value) (Value)
C-H Stretch (Aromatic) (Value) (Value)
C-H Stretch (Aliphatic) (Value) (Value)
C=C Stretch (Aromatic) (Value) (Value)
C-O Stretch (Phenol/Ether) (Value) (Value)
O-H Bend (Value) (Value)

Table 6: Expected Data from Predicted UV-Vis Spectroscopy of 4-(dimethoxymethyl)phenol

Electronic Transition Predicted Wavelength (λ_max) (nm) Predicted Oscillator Strength (f)
S₀ → S₁ (π → π*) (Value) (Value)

Table 7: Expected Data from Predicted NMR Spectroscopy of 4-(dimethoxymethyl)phenol

Atom Predicted Chemical Shift (ppm)
OH (Value)
CH(OCH₃)₂ (Value)
OCH₃ (Value)
Aromatic Protons (Value)
Aromatic Carbons (Value)
Acetal Carbon (Value)

By applying these standard and robust computational chemistry techniques, a comprehensive and accurate prediction of the complete spectroscopic profile of 4-(dimethoxymethyl)phenol from first principles can be readily achieved.

Applications in Advanced Organic Synthesis and Materials Science

The Chemical Compound as a Versatile Synthetic Intermediate

As a synthetic intermediate, 4-(dimethoxymethyl)benzoic acid offers chemists a stable yet readily transformable platform. The dimethoxymethyl group serves as a dimethyl acetal (B89532), a common and robust protecting group for an aldehyde. This protection strategy allows for a wide range of chemical manipulations to be performed on the carboxylic acid moiety or the aromatic ring without affecting the latent aldehyde functionality.

One of the primary applications of 4-(dimethoxymethyl)benzoic acid is its role as a precursor to 4-formylbenzoic acid (also known as 4-carboxybenzaldehyde). The acetal group can be easily hydrolyzed under acidic conditions to reveal the aldehyde. 4-Formylbenzoic acid is an important bifunctional molecule used widely in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. chemicalbook.comnih.govsigmaaldrich.com The synthesis of 4-(dimethoxymethyl)benzoic acid itself can be achieved from 4-formylbenzoic acid, illustrating the reversible nature of this protective strategy. chemicalbook.com

The general transformation can be represented as follows:

Reaction: Acetal Hydrolysis

Reagent: Aqueous Acid (e.g., HCl, H₂SO₄)

Product: 4-Formylbenzoic acid

Furthermore, while the parent compound is not phenolic, it serves as a scaffold for producing substituted benzoic acids. Modern transition-metal-catalyzed C-H activation techniques allow for the functionalization of the aromatic ring, primarily at the positions meta to the deactivating carboxyl group. scispace.comresearchgate.netnih.gov Such strategies could introduce new substituents, which could then be followed by advanced synthetic methods for converting the benzoic acid into a phenol (B47542), thereby yielding substituted phenolic carboxylic acids after a multi-step sequence.

Table 6.1: Representative Synthetic Transformations
Starting MaterialTransformationReagents/ConditionsProductReference(s)
4-Formylbenzoic acidAcetal FormationMethanol (B129727), Trimethyl orthoformate, p-Toluenesulfonic acid4-(Dimethoxymethyl)benzoic acid chemicalbook.com
4-(Dimethoxymethyl)benzoic acidAcetal HydrolysisAqueous Acid4-Formylbenzoic acid chemicalbook.comnih.gov
Benzoic Acid Derivativesmeta-C-H OlefinationPd(II) catalyst, Nitrile-based template, O₂meta-Olefinated Benzoic Acid nih.gov

The benzoic acid nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. preprints.orgresearchgate.net Derivatives of benzoic acid are integral building blocks for creating libraries of compounds for drug discovery. researchgate.netnih.govsci-hub.se The presence of two distinct and orthogonally reactive functional groups in 4-(dimethoxymethyl)benzoic acid makes it a particularly valuable building block. For instance, the carboxylic acid can be converted to an amide via coupling with an amine, while the protected aldehyde remains intact. Subsequently, deprotection of the acetal can provide an aldehyde for further elaboration, such as reductive amination or Wittig reactions, enabling the construction of complex, multi-functional molecules. This step-wise approach is fundamental in the synthesis of complex natural products and novel molecular scaffolds designed to interact with biological targets. nih.govuni-konstanz.de

Potential in Ligand Design for Catalysis and Coordination Chemistry

The structural features of 4-(dimethoxymethyl)benzoic acid make it a promising candidate for use as a ligand in coordination chemistry and catalysis. The carboxylate group is a classic coordinating moiety that can bind to metal centers in various modes (monodentate, bidentate, bridging). This capability is widely exploited in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.govchalcogen.ro Substituted benzoic acids are frequently used as organic linkers to build robust frameworks with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. scispace.comresearchgate.net

The oxygen atoms of the dimethoxymethyl group also possess lone pairs of electrons and could potentially participate in metal coordination, possibly forming a chelate ring with the carboxylate group, which can enhance the stability of the resulting metal complex. The use of benzoic acid derivatives as ligands to create complexes with specific catalytic or physical properties is a well-established field. researchgate.netacs.orgresearchgate.netresearchgate.net Therefore, 4-(dimethoxymethyl)benzoic acid could be used to design catalysts or functional coordination materials where the latent aldehyde, after deprotection, could be used for post-synthetic modification of the framework.

Development of Functional Materials and Polymers

The dual functionality of 4-(dimethoxymethyl)benzoic acid is advantageous for the synthesis of advanced polymers and functional materials. It can act as a monomer for building polymer backbones or as an agent for modifying surfaces and cross-linking polymer chains.

As a bifunctional monomer, 4-(dimethoxymethyl)benzoic acid can participate in step-growth polymerization reactions. For example, it can undergo polycondensation with diols to form polyesters or with diamines to form polyamides. The resulting polymers would have pendant acetal groups along the backbone. These groups could be retained to modulate the physical properties of the polymer or could be hydrolyzed post-polymerization to generate aldehyde-functionalized polymers, which are useful as reactive platforms. Aromatic polyesters derived from similar hydroxybenzoic acids are known to form liquid crystal polymers (LCPs), valued for their high strength and thermal stability. researchgate.net

The latent aldehyde functionality in 4-(dimethoxymethyl)benzoic acid is particularly useful for creating cross-linked polymer networks. Monomers containing acetal groups can be copolymerized with other monomers to form linear or branched polymers. google.comnih.gov After polymerization, the film or material can be exposed to acidic conditions, which hydrolyzes the acetal groups to aldehydes. These aldehyde groups can then react with other functional groups within the polymer matrix, such as hydroxyl or amine groups, to form a cross-linked network. acs.orgrsc.org This post-polymerization cross-linking strategy is advantageous as it allows the polymer to be processed in a soluble, un-cross-linked state, with curing taking place in the final step to impart desired properties like solvent resistance and mechanical strength. acs.org

Table 6.2: Applications in Materials Science
Application AreaRole of 4-(dimethoxymethyl)benzoic acidKey Functional Group(s)Resulting Material/SystemReference(s)
Polymer SynthesisMonomerCarboxylic AcidPolyesters, Polyamides researchgate.netresearchgate.net
Cross-linkingCross-linking precursorDimethoxymethyl (Acetal)pH-responsive cross-linked hydrogels/resins google.comacs.orgrsc.org
Surface FunctionalizationSurface modifying agentCarboxylic AcidModified surfaces with latent aldehyde functionality mdpi.comgoogle.comresearchgate.net

In surface functionalization, the carboxylic acid group can serve as an anchor to bind the molecule to various substrates, such as metal oxide surfaces. This creates a surface decorated with protected aldehyde groups. Subsequent deprotection can then provide a reactive aldehyde surface that can be used to immobilize biomolecules or other chemical species. mdpi.comgoogle.com

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The chemical compound "benzoic acid;4-(dimethoxymethyl)phenol" represents a fascinating molecular architecture for the exploration of supramolecular chemistry and self-assembly processes. While direct research on the self-assembly of this specific molecule is not extensively documented, its constituent functional groups—a carboxylic acid, a phenol, and a dimethoxymethyl acetal—provide a strong basis for predicting its behavior based on well-established principles of non-covalent interactions. The interplay between these groups is expected to give rise to complex and hierarchical supramolecular structures.

At the core of its self-assembly potential is the benzoic acid moiety, which is well-known to form robust hydrogen-bonded dimers. The carboxylic acid groups of two molecules typically associate through a pair of O-H···O hydrogen bonds, creating a stable, centrosymmetric R²₂(8) ring motif. This dimerization is a highly predictable and dominant supramolecular synthon in the crystal engineering of benzoic acid derivatives.

The phenolic hydroxyl group introduces additional possibilities for hydrogen bonding. It can act as a hydrogen bond donor, potentially forming hydrogen bonds with the carbonyl oxygen of the benzoic acid or the oxygen atoms of the dimethoxymethyl group. It can also act as a hydrogen bond acceptor. The presence of both a strong hydrogen bond donor (carboxylic acid) and a moderate one (phenol) within the same molecule suggests the potential for the formation of intricate hydrogen-bonded networks. For instance, co-crystals of phenolic derivatives with other organic molecules often exhibit extensive hydrogen bonding, leading to the formation of tapes, sheets, or more complex three-dimensional architectures. mdpi.comnih.gov

The combination of strong and weak hydrogen bonding, π-π stacking interactions between the aromatic rings, and steric effects of the dimethoxymethyl group is likely to result in a hierarchical self-assembly process. Initially, the strong O-H···O hydrogen bonds would drive the formation of benzoic acid dimers. These primary building blocks would then organize into larger assemblies through weaker interactions, with the ultimate solid-state structure being a delicate balance of these competing forces. The study of analogous systems, such as co-crystals of 4-alkoxybenzoic acids, reveals that the interplay of hydrogen bonding and other non-covalent interactions can lead to the formation of diverse supramolecular structures, including sheets and tapes. nih.gov

Potential Non-Covalent Interactions and Their Roles

Interaction TypeDonorAcceptorPotential Role in Self-Assembly
Strong Hydrogen Bond Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)Formation of primary dimeric synthons
Moderate Hydrogen Bond Phenolic Hydroxyl (-OH)Carboxylic Acid (C=O)Inter-dimer connection, formation of chains or sheets
Moderate Hydrogen Bond Phenolic Hydroxyl (-OH)Acetal Oxygen (-OCH₃)Stabilization of packing, formation of secondary motifs
Weak Hydrogen Bond Aromatic C-HAcetal/Carboxylic OxygenFine-tuning of crystal packing
π-π Stacking Phenyl RingPhenyl RingStabilization of the overall 3D structure

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing 4-(dimethoxymethyl)phenol derivatives, and how are intermediates characterized?

  • Methodology : The synthesis of 4-(dimethoxymethyl)phenol derivatives often involves multi-step reactions, such as Friedel-Crafts acylation followed by reduction. For example, 4-(4-vinylphenyl)benzoic acid-(4-vinyl)phenyl ester was synthesized via esterification of 4-acetylphenyl benzoic acid and 4-acetylphenol, followed by reduction and dehydrolysis. Key intermediates are characterized using 1H^1H NMR, FT-IR, and polarizing optical microscopy to confirm structural integrity and liquid crystalline properties .
  • Safety : Hazard assessments for reagents like oxalyl chloride, dimethylformamide (DMF), and peracids (e.g., m-CPBA) must precede synthesis. Reactions involving peracids require safety shields, controlled addition rates, and cooling to manage exothermicity .

Q. How is benzoic acid utilized as a ligand in coordination chemistry, and what analytical techniques validate these complexes?

  • Methodology : Benzoic acid acts as a ligand in Zn(II) complexes with 8-hydroxyquinoline, forming mixed-ligand systems. Structural validation employs X-ray crystallography (using SHELX for refinement ), UV-Vis spectroscopy, and thermal analysis (TGA/DSC). Crystallographic data are processed via WinGX or ORTEP-3 for visualization .

Q. What are the key considerations for converting benzoic acids to phenolic derivatives in academic settings?

  • Methodology : Direct conversion methods include oxidative decarboxylation at 300–400°C or room-temperature protocols using trifluoromethanesulfonic acid. For example, 4-phenoxybenzoic acid is treated with oxalyl chloride to form an acyl chloride intermediate, followed by reaction with m-CPBA to yield phenols. Reaction progress is monitored via TLC and GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for benzoic acid derivatives?

  • Methodology : Discrepancies in crystallographic models (e.g., bond lengths or thermal parameters) require iterative refinement using programs like SHELXL or SIR97 . For ambiguous electron density, dual refinement strategies (e.g., testing occupancy ratios or alternative conformers) are recommended. Cross-validation with spectroscopic data (e.g., 1H^1H NMR coupling constants) helps resolve structural ambiguities .

Q. What strategies optimize reaction yields in multi-step syntheses of 4-(dimethoxymethyl)phenol-based polymers?

  • Methodology : Yield optimization involves:

  • Catalyst screening : Lewis acids (e.g., AlCl3_3) for Friedel-Crafts steps.
  • Solvent selection : Dichloromethane (DCM) for acylations, ethanol for reductions.
  • Purification : Column chromatography with silica gel or recrystallization from ethyl acetate/hexane mixtures.
    Low yields (<10% in some steps ) may arise from steric hindrance in esterification; microwave-assisted synthesis or flow chemistry can improve efficiency .

Q. How do computational methods aid in predicting the reactivity of 4-(dimethoxymethyl)phenol in radical-mediated reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as hydrogen abstraction by hydroxyl radicals. Key parameters include bond dissociation energies (BDEs) of the methoxy and methyl groups. Experimental validation via ESR spectroscopy confirms radical intermediates .

Data Analysis and Experimental Design

Q. What statistical approaches are used to analyze discrepancies in photocatalytic degradation studies of benzoic acid derivatives?

  • Methodology : Kinetic data (e.g., pseudo-first-order rate constants) are analyzed using ANOVA to assess the significance of variables like pH or catalyst loading. Contradictory degradation efficiencies (e.g., between lab-scale and pilot studies) may arise from mass transfer limitations, requiring scale-up adjustments in reactor design .

Q. How should researchers design experiments to probe the biological activity of 4-(dimethoxymethyl)phenol conjugates?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing methoxy with ethoxy groups). Biological assays (e.g., enzyme inhibition or cytotoxicity) are paired with molecular docking (AutoDock Vina) to identify binding modes. Competitive inhibition by benzoic acid derivatives (e.g., tyrosinase inhibition ) requires Lineweaver-Burk plots to determine inhibition mechanisms .

Tools and Resources

  • Crystallography : SHELX , WinGX , ORTEP-3 .
  • Spectral Analysis : NMR (Bruker Avance), FT-IR (ATR mode), GC-MS (EI ionization).
  • Computational : Gaussian for DFT, AutoDock for molecular docking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.